molecular formula C22H21N3O4S B15026096 (5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15026096
M. Wt: 423.5 g/mol
InChI Key: HXCCZKZMBLHOFA-UYRXBGFRSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a benzylidene substituent at the 5-position and a substituted phenyl group at the 2-position. The (Z)-configuration of the benzylidene double bond is critical for maintaining planarity and π-conjugation, which influence electronic properties and biological interactions .

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O4S/c1-4-28-17-11-10-14(12-18(17)29-5-2)13-19-21(26)25-22(30-19)23-20(24-25)15-8-6-7-9-16(15)27-3/h6-13H,4-5H2,1-3H3/b19-13-

InChI Key

HXCCZKZMBLHOFA-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-diethoxybenzaldehyde with 2-(2-methoxyphenyl)thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the final thiazolotriazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzylidene or phenyl rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzylidene Moiety

The benzylidene group’s substitution pattern directly impacts electronic and steric properties:

Compound ID Benzylidene Substituents Key Properties Reference
Target compound 3,4-diethoxy Enhanced lipophilicity due to ethoxy groups; electron-donating effects stabilize the conjugated system.
(5Z)-5-(2-methoxybenzylidene)-2b 2-methoxy Reduced steric bulk compared to diethoxy; methoxy group at ortho position may hinder rotation, affecting binding interactions.
(5Z)-5-(4-(diethylamino)benzylidene)-2e 4-diethylamino Strong electron-donating amino group increases solubility in polar solvents; may enhance charge-transfer interactions.
617694-29-8 3,4-diethoxy + 2-thienyl Replacement of phenyl with thienyl introduces sulfur-based π-electrons, altering electronic distribution and potential bioactivity.

Substituent Effects on the 2-Phenyl Group

The 2-position substituent influences steric accessibility and electronic coupling:

Compound ID 2-Position Substituent Key Properties Reference
Target compound 2-methoxyphenyl Methoxy group at ortho position creates steric hindrance but enhances resonance stabilization via conjugation with the aromatic ring.
(5Z)-5-(2-fluorobenzylidene)-2a 2-fluorophenyl Electron-withdrawing fluorine increases electrophilicity, potentially improving reactivity in nucleophilic environments.
(5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl analog Phenyl Lack of electron-donating groups reduces solubility; simpler structure may limit metabolic stability.

Spectroscopic Characterization

  • NMR Analysis: The 3,4-diethoxy groups in the target compound produce distinct signals: δ ~1.3–1.4 (triplet, CH3 of ethoxy) and δ ~4.0–4.1 (quartet, CH2 of ethoxy) in $^1$H-NMR, differing from methoxy (δ ~3.9–4.0) or amino substituents . The Z-configuration of the benzylidene double bond is confirmed by a singlet at δ ~8.3–8.5 for the =CH proton, consistent with analogs in .
  • LCMS Data : Molecular ion peaks (e.g., [M+H]+) align with calculated masses, as seen in analogs like 2e (m/z 288) and 2d (m/z 260) .

Antimicrobial Activity

While direct MIC50 data for the target compound is unavailable, analogs with electron-donating groups (e.g., 2e, 2b) exhibit lower MIC50 values against Gram-positive bacteria compared to electron-withdrawing derivatives (e.g., 2a) . The 3,4-diethoxy groups may enhance membrane permeability, but steric bulk could reduce target binding efficiency.

Solubility and Bioavailability

  • Coplanarity of the fused thiazolo-triazole core (as confirmed by X-ray data in ) facilitates π-π stacking in crystalline form, which may affect dissolution rates .

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